![molecular formula C25H18N4O2S B3499115 N-(4-phenyl-1,3-thiazol-2-yl)-2-[4-(2-quinoxalinyl)phenoxy]acetamide](/img/structure/B3499115.png)
N-(4-phenyl-1,3-thiazol-2-yl)-2-[4-(2-quinoxalinyl)phenoxy]acetamide
Overview
Description
N-(4-phenyl-1,3-thiazol-2-yl)-2-[4-(2-quinoxalinyl)phenoxy]acetamide, also known as PTQA, is a chemical compound that has been synthesized for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The exact mechanism of action of N-(4-phenyl-1,3-thiazol-2-yl)-2-[4-(2-quinoxalinyl)phenoxy]acetamide is not yet fully understood, but it is believed to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. It may also induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-phenyl-1,3-thiazol-2-yl)-2-[4-(2-quinoxalinyl)phenoxy]acetamide has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, anti-inflammatory effects, and the ability to cross the blood-brain barrier. It has also been shown to have low toxicity levels in animal studies.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-phenyl-1,3-thiazol-2-yl)-2-[4-(2-quinoxalinyl)phenoxy]acetamide in lab experiments is its ability to inhibit cancer cell growth, making it a promising candidate for further investigation in cancer research. However, its mechanism of action is not yet fully understood, and further research is needed to fully explore its potential applications.
Future Directions
There are several future directions for research on N-(4-phenyl-1,3-thiazol-2-yl)-2-[4-(2-quinoxalinyl)phenoxy]acetamide, including:
1. Investigating its potential as a cancer treatment in clinical trials.
2. Exploring its mechanism of action in greater detail to better understand its potential applications.
3. Investigating its potential as a treatment for other diseases, such as inflammatory disorders.
4. Developing new derivatives of N-(4-phenyl-1,3-thiazol-2-yl)-2-[4-(2-quinoxalinyl)phenoxy]acetamide with improved efficacy and reduced toxicity.
5. Investigating its potential as a drug delivery agent, due to its ability to cross the blood-brain barrier.
In conclusion, N-(4-phenyl-1,3-thiazol-2-yl)-2-[4-(2-quinoxalinyl)phenoxy]acetamide is a promising compound for scientific research, particularly in the field of cancer research. Its ability to inhibit cancer cell growth and low toxicity levels make it a promising candidate for further investigation. Further research is needed to fully understand its mechanism of action and potential applications in other areas of medicine.
Scientific Research Applications
N-(4-phenyl-1,3-thiazol-2-yl)-2-[4-(2-quinoxalinyl)phenoxy]acetamide has been found to have potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further investigation as a potential cancer treatment.
properties
IUPAC Name |
N-(4-phenyl-1,3-thiazol-2-yl)-2-(4-quinoxalin-2-ylphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O2S/c30-24(29-25-28-23(16-32-25)17-6-2-1-3-7-17)15-31-19-12-10-18(11-13-19)22-14-26-20-8-4-5-9-21(20)27-22/h1-14,16H,15H2,(H,28,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEOQYBRBYQJSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC3=CC=C(C=C3)C4=NC5=CC=CC=C5N=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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